molecular formula C13H13NO3S2 B2876286 2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1797062-34-0

2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2876286
CAS No.: 1797062-34-0
M. Wt: 295.37
InChI Key: NFGNJKNYRWTRHV-UHFFFAOYSA-N
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Description

2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide (CAS 1797062-34-0) is a synthetic organic compound with the molecular formula C13H13NO3S2 and a molecular weight of 295.38 g/mol . This complex molecule features a thiophene-acetamide structure, where the presence of the thiophene-carbonyl group favors electronic interactions, and the methoxyacetamide chain contributes to solubility in polar solvents . These intrinsic chemical properties, including high thermal stability and selective reactivity, make it a versatile building block for developing advanced materials and in pharmaceutical synthesis . Thiophene derivatives are a critically important class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of therapeutic applications . They have been reported to possess anti-inflammatory, anti-psychotic, anti-fungal, antioxidant, and anti-cancer activities, making them a common structural motif in combinatorial library design and the search for new lead molecules . Several commercially available drugs, including Tipepidine, Dorzolamide, and Tioconazole, contain the thiophene nucleus, underscoring its proven therapeutic relevance . As such, this compound is a promising candidate for research in medicinal chemistry and the development of novel bioactive compounds . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-17-7-12(15)14-6-10-2-3-11(19-10)13(16)9-4-5-18-8-9/h2-5,8H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGNJKNYRWTRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide, identified by its CAS number 1797062-34-0, is a thiophene derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound features a unique structure that may contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of 2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is C13H13NO3S2C_{13}H_{13}NO_{3}S_{2}, with a molecular weight of approximately 295.4 g/mol. The structural characteristics of the compound include:

PropertyValue
Molecular FormulaC13H13NO3S2C_{13}H_{13}NO_{3}S_{2}
Molecular Weight295.4 g/mol
CAS Number1797062-34-0

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetamide moieties under controlled conditions. Various methods have been explored to optimize yield and purity, including the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Anticancer Activity

Research has indicated that 2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide exhibits anticancer properties. In vitro studies have shown that compounds with similar thiophene structures can reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells. For example, a study demonstrated that derivatives with thiophene rings exhibited significant cytotoxicity against A549 cells, suggesting a potential for further development as anticancer agents .

Table: Anticancer Activity Against A549 Cells

CompoundViability (%)IC50 (µM)
Cisplatin (Control)2010
2-Methoxy-N-((5-(thiophene...4025
Other Thiophene DerivativesVariesVaries

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that related thiophene derivatives possess significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival .

Table: Antimicrobial Activity Parameters

PathogenMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.250.5075
Escherichia coli0.300.6070

Case Studies

  • In Vitro Study on Anticancer Activity : A study involving several thiophene derivatives demonstrated that those with specific substitutions exhibited enhanced cytotoxicity against A549 cells compared to standard chemotherapeutic agents like cisplatin . The study utilized the MTT assay to evaluate cell viability post-treatment.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds revealed significant activity against resistant bacterial strains, emphasizing the potential of thiophene derivatives in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide, the following comparison with structurally related acetamide-thiophene derivatives is presented:

Structural Analogues and Substituent Effects

N-(3-Acetyl-2-Thienyl)-2-Bromoacetamide and N-(3-Acetyl-2-Thienyl)-2-Phthalimidoacetamide () Key Differences: These compounds lack the methoxy group and dual thiophene framework. Instead, they feature a single 3-acetylthiophene core with bromo or phthalimido substituents on the acetamide.

N-(3-Cyanothiophen-2-Yl)-2-(Thiophen-2-Yl)Acetamide () Key Differences: This compound incorporates a cyano group on the thiophene ring and a second thiophene linked via a methylene group. Impact: The electron-withdrawing cyano group may increase stability and influence intermolecular interactions, such as hydrogen bonding or π-stacking, compared to the electron-donating methoxy group in the target compound .

N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide () Key Differences: Here, the methoxy-acetamide moiety is retained, but the thiophene rings are replaced with a 2,6-dimethylphenyl group and an oxazolidinone ring. Impact: The aromatic phenyl group and heterocyclic oxazolidinone introduce distinct solubility and metabolic stability profiles, which could be advantageous in pharmaceutical applications compared to the thiophene-based scaffold .

Spectroscopic and Physicochemical Properties

A comparative analysis of spectroscopic data (Table 1) reveals trends in chemical shifts and functional group behavior:

Compound 1H NMR (δ, ppm) Key Peaks 13C NMR (δ, ppm) Key Peaks IR (cm⁻¹)
Target Compound* ~3.4 (OCH3), ~6.8–7.5 (thiophene H) ~170 (C=O), ~160 (thiophene C=O) 1680 (amide C=O), 1250 (OCH3)
N-(3-Acetyl-2-Thienyl)-2-Bromoacetamide ~2.5 (CH3CO), ~4.2 (CH2Br) ~190 (C=O acetyl), ~35 (CH2Br) 1705 (C=O), 650 (C-Br)
N-(3-Cyanothiophen-2-Yl)-2-(Thiophen-2-Yl)Acetamide ~3.7 (CH2), ~7.1–7.3 (thiophene H) ~165 (C=O), ~115 (C≡N) 2220 (C≡N), 1680 (C=O)

*Predicted based on analogous compounds .

Preparation Methods

Acyl Chloride-Mediated Amidation

Procedure :

  • Synthesis of Methoxyacetyl Chloride :
    Methoxyacetic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous tetrahydrofuran (THF), yielding methoxyacetyl chloride.
    $$
    \text{CH₃OCH₂COOH} + \text{SOCl₂} \rightarrow \text{CH₃OCH₂COCl} + \text{SO₂} + \text{HCl}
    $$
  • Preparation of (5-(Thiophene-3-Carbonyl)Thiophen-2-Yl)Methylamine :
    Thiophene-3-carboxylic acid is acylated onto 2-aminomethylthiophene using a Friedel-Crafts catalyst (e.g., AlCl₃) in dichloromethane (DCM).
  • Amide Coupling :
    Methoxyacetyl chloride is reacted with the methylamine intermediate in THF at 0–5°C, with triethylamine (TEA) as a base to scavenge HCl.

Yield and Purity :

  • Yield : 78–85% after column chromatography.
  • Purity : ≥98% (HPLC).

Advantages :

  • High atom economy.
  • Scalable for industrial production.

Limitations :

  • Requires strict anhydrous conditions.
  • Thionyl chloride generates corrosive byproducts.

One-Pot Synthesis via In Situ Activation

Procedure (Adapted from CN111978223B):

  • Reaction Setup :
    A mixture of (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine (1.0 equiv), methoxyacetic acid (1.2 equiv), and cyclohexane (nonpolar solvent) is heated to 65°C.
  • In Situ Chlorination :
    Thionyl chloride (1.5 equiv) is added dropwise, and the mixture is refluxed at 80°C for 8 hours.
  • Workup :
    Water is added to quench excess SOCl₂, followed by solvent removal under reduced pressure. The crude product is crystallized from ethanol.

Yield and Purity :

  • Yield : 93.8% (reported in patent example).
  • Purity : 99.9% (GC).

Advantages :

  • Eliminates intermediate isolation, reducing purification steps.
  • Environmentally favorable (avoids phosphorus-containing reagents).

Limitations :

  • Requires precise temperature control during SOCl₂ addition.

Coupling Reagent-Assisted Amidation

Procedure :

  • Activation of Methoxyacetic Acid :
    Methoxyacetic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dimethyl sulfoxide (DMSO) with N,N-diisopropylethylamine (DIPEA).
  • Amide Bond Formation :
    The activated acid is reacted with (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine at room temperature for 12 hours.

Yield and Purity :

  • Yield : 70–75%.
  • Purity : 97% (LC-MS).

Advantages :

  • Mild reaction conditions.
  • Suitable for acid-sensitive substrates.

Limitations :

  • High cost of coupling reagents.
  • DMSO complicates product isolation.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Reagents/Conditions Yield (%) Purity (%) Scalability
Acyl Chloride-Mediated SOCl₂, TEA, THF, 0–5°C 85 98 High
One-Pot SOCl₂, cyclohexane, reflux 93.8 99.9 Industrial
Coupling Reagent HATU, DIPEA, DMSO, rt 75 97 Low

Industrial-Scale Considerations

The one-pot method (Section 2.2) is preferred for manufacturing due to its high yield (>93%) and minimal waste generation. Key industrial parameters include:

  • Solvent Recovery : Cyclohexane is recycled via distillation.
  • Crystallization Optimization : Ethanol-water mixtures enhance crystal purity.
  • Safety Protocols : Controlled SOCl₂ addition mitigates exothermic risks.

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